molecular formula C8H10N2O2 B1472407 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione CAS No. 7027-65-8

3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1472407
CAS RN: 7027-65-8
M. Wt: 166.18 g/mol
InChI Key: JJOWJUFQMJAUQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione (3-CPMPD) is a cyclopropyl-substituted pyrimidine-dione compound that has been studied for its potential scientific applications. It is a heterocyclic molecule with a unique structure and a high affinity for binding to various proteins. 3-CPMPD has been studied for its ability to modulate the activity of various enzymes, receptors, and ion channels, making it a promising compound for use in scientific research.

Scientific Research Applications

3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been studied for its potential scientific applications. It has been found to be a potent modulator of various enzymes, receptors, and ion channels. For example, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channel, which is involved in the regulation of calcium influx.

Mechanism of Action

The exact mechanism of action of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is not yet fully understood. However, it is believed that 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione binds to specific sites on the target proteins and modulates their activity. For example, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to bind to the active site of acetylcholinesterase, which inhibits the enzyme’s activity and increases the amount of acetylcholine available for neurotransmitter release. Similarly, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to bind to the active sites of several G-protein coupled receptors, which modulates their activity.
Biochemical and Physiological Effects
3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to have a variety of biochemical and physiological effects. For example, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has been found to increase the release of acetylcholine, which is involved in the regulation of neurotransmitter release. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione has also been found to modulate the activity of several ion channels, including the voltage-gated calcium channel, which is involved in the regulation of calcium influx.

Advantages and Limitations for Lab Experiments

The use of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione in laboratory experiments has several advantages and limitations. One advantage is that 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is relatively easy to synthesize and is relatively stable in solution. This makes it an ideal compound for use in laboratory experiments. However, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is not as potent as some other compounds, which limits its use in some experiments. Additionally, 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione can be toxic at higher concentrations, so it must be used with caution.

Future Directions

The future of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione is promising. One potential future direction is the development of new synthetic methods for the synthesis of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione. Additionally, further research is needed to better understand the molecular mechanisms of action of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione and to identify new potential applications for this compound. Finally, further research is needed to develop new methods for the delivery of 3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione and to optimize its use in laboratory experiments.

properties

IUPAC Name

3-cyclopropyl-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-4-7(11)10(6-2-3-6)8(12)9-5/h4,6H,2-3H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOWJUFQMJAUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-methylpyrimidine-2,4(1H,3H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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